![molecular formula C9H5F3N2O2 B1417682 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 118828-15-2](/img/structure/B1417682.png)
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Descripción general
Descripción
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound with the CAS number 118828-15-2 . It has a molecular weight of 230.15 . This compound is solid in its physical form .
Physical And Chemical Properties Analysis
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a solid compound . It has a molecular weight of 230.15 .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
- Research has demonstrated the use of trifluoromethylphenyl-oxadiazole derivatives in developing efficient OLEDs with low efficiency roll-off. These compounds, when used as ancillary ligands in heteroleptic iridium(III) complexes, contribute to superior OLED performances with high current and power efficiency. This application is significant for the advancement of display and lighting technologies (Jin et al., 2014).
Photoluminescence and Electroluminescence
- Another study highlighted the role of similar compounds in generating photoluminescence and electroluminescence. Iridium(III) complexes involving these oxadiazole derivatives emitted green and orange lights, indicating their potential as efficient emitters in OLEDs. The electron mobility of these complexes is comparable to that of standard electron transport materials, showcasing their applicability in electronic devices (Jing et al., 2017).
Anticancer and Antioxidant Agents
- Oxadiazoles, including trifluoromethylphenyl-oxadiazole derivatives, have been identified as having significant anticancer and antioxidant activities. These compounds were synthesized and tested against various cancer cell lines, with some showing notable activity, highlighting their potential in cancer treatment (Ahsan et al., 2020).
Apoptosis Inducers in Cancer Therapy
- Certain oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. Their ability to induce cell death in cancer cells and the identification of their molecular targets provide insights into new avenues for cancer treatment (Zhang et al., 2005).
Antibacterial Properties
- The oxadiazole class, including trifluoromethyl derivatives, has been explored for its antibacterial properties. These compounds show activity against pathogens like Staphylococcus aureus, including drug-resistant strains, suggesting their potential as new antibiotics (Spink et al., 2015).
Safety And Hazards
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-7(14-16-8)5-1-3-6(15)4-2-5/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGEEMLNWMWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628892 | |
| Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
CAS RN |
118828-15-2 | |
| Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



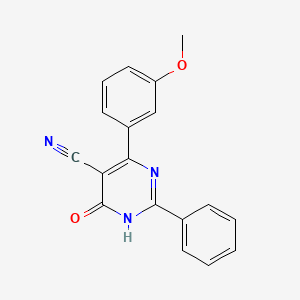
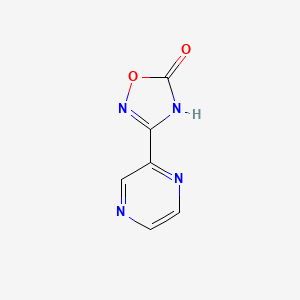
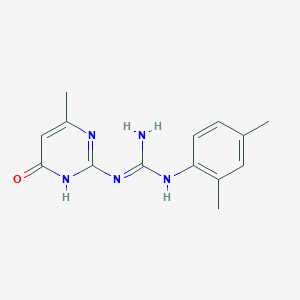

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)
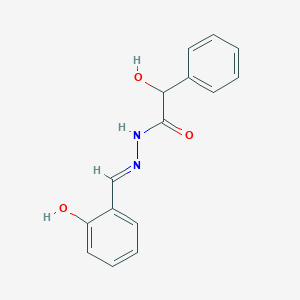
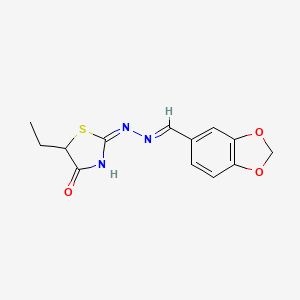
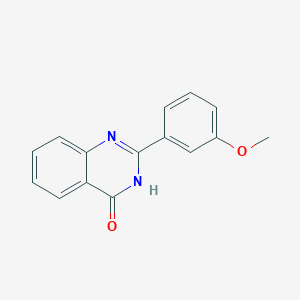
![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)
![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)
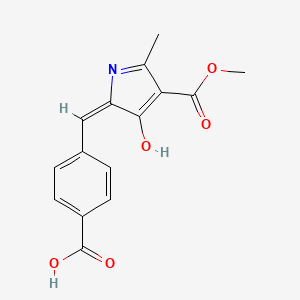
![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)
